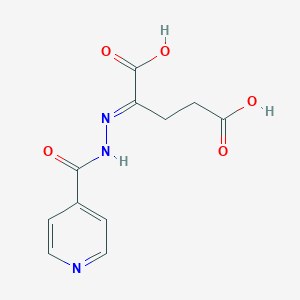![molecular formula C15H21BrN2O5S B224347 Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)
Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical, and physiological effects.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate is not well understood. However, it has been reported to act on various molecular targets such as cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), and monoamine oxidase (MAO). It has been suggested that its anti-inflammatory and analgesic activities are due to its inhibition of COX-2, while its anticonvulsant activity is due to its inhibition of AChE and MAO.
Biochemical and Physiological Effects
Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, it has been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate in lab experiments is its potential use as a therapeutic agent for the treatment of various diseases. It has also been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities, which make it a potential candidate for drug development. However, one of the limitations of using this compound is its limited availability and high cost.
Future Directions
There are several future directions that can be pursued in the study of Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate. One direction is to further investigate its mechanism of action and molecular targets. Another direction is to explore its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, research can be conducted to optimize its synthesis method and improve its availability and cost-effectiveness.
Conclusion
In conclusion, Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has been synthesized using various methods and has been studied for its potential applications in various fields of scientific research. Its mechanism of action, biochemical, and physiological effects have been reported, and it has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. Although it has limitations in terms of availability and cost, it has potential as a therapeutic agent for the treatment of various diseases. Further research can be conducted to explore its molecular targets, optimize its synthesis method, and improve its availability and cost-effectiveness.
Synthesis Methods
The synthesis of Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate has been reported in various literature sources. One of the commonly used methods is the reaction of 4-bromo-5-methoxy-2-methylbenzenesulfonyl chloride with piperazine in the presence of triethylamine followed by the reaction with ethyl chloroformate. The final product is obtained after purification using column chromatography.
Scientific Research Applications
Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate has been studied for its potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
Product Name |
Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate |
|---|---|
Molecular Formula |
C15H21BrN2O5S |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
ethyl 4-(4-bromo-5-methoxy-2-methylphenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O5S/c1-4-23-15(19)17-5-7-18(8-6-17)24(20,21)14-10-13(22-3)12(16)9-11(14)2/h9-10H,4-8H2,1-3H3 |
InChI Key |
NHGXWMFZXLKYNU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2C)Br)OC |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2C)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile](/img/structure/B224274.png)




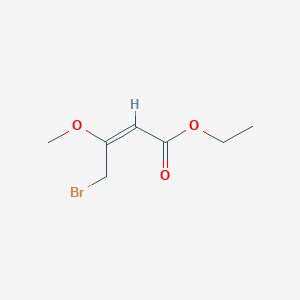
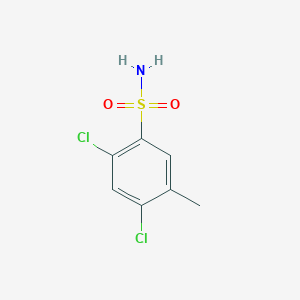

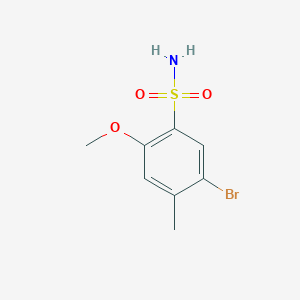
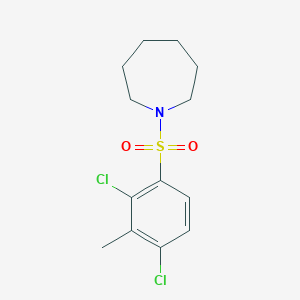
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B224375.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224382.png)
